N-Epsilon-2,4-DNP-D-lysine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

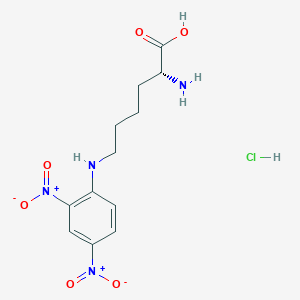

N-Epsilon-2,4-DNP-D-lysine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN4O6 and its molecular weight is 348.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Immunology and Antigen Presentation

N-Epsilon-2,4-DNP-D-lysine hydrochloride is utilized in immunological studies to understand antigen-antibody interactions. It serves as a hapten in the formation of immune complexes. For instance, research has shown its effectiveness when conjugated with proteins like BSA (bovine serum albumin) for the immobilization of antigens on surfaces, facilitating the study of immune responses .

Case Study:

A study demonstrated the use of this compound to create surfaces presenting immobilized antigens. The dynamics of IgE receptor engagement were analyzed, providing insights into mast cell activation and synapse formation .

Drug Delivery Systems

The compound's biocompatibility makes it an attractive candidate for drug delivery applications. Its ability to form stable conjugates with various therapeutic agents enhances drug solubility and bioavailability.

Case Study:

In a recent investigation, this compound was modified to encapsulate hydrophobic drugs, improving their therapeutic efficacy while reducing cytotoxicity . This approach demonstrated enhanced drug retention and targeted delivery capabilities.

Bioconjugation Techniques

This compound is employed in bioconjugation techniques to label biomolecules for imaging and detection purposes. Its reactive dinitrophenyl group allows for covalent attachment to amine-containing compounds.

Data Table: Bioconjugation Applications

| Application | Target Molecule | Outcome |

|---|---|---|

| Antibody labeling | Monoclonal antibodies | Enhanced detection sensitivity |

| Protein modification | Enzymes | Improved stability and activity |

| Surface functionalization | Glass coverslips | Controlled antigen presentation |

Material Science

In material science, this compound is used to modify surfaces for biosensor applications. Its ability to create specific binding sites enhances the sensitivity of biosensors for detecting biomolecules.

Case Study:

Research demonstrated the successful immobilization of DNP-labeled proteins on sensor surfaces, leading to improved detection limits for various analytes . This application is particularly relevant in developing diagnostic tools.

Propiedades

Número CAS |

118896-99-4 |

|---|---|

Fórmula molecular |

C12H17ClN4O6 |

Peso molecular |

348.74 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.